molecular formula C8H16Cl2N4O2 B2887509 4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride CAS No. 2361643-99-2

4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride

Cat. No.: B2887509
CAS No.: 2361643-99-2
M. Wt: 271.14
InChI Key: WYDDMWAVIVLNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly for its role as a potent and selective kinase inhibitor. Its primary research value lies in its high-affinity binding to the DYRK (Dual-specificity tyrosine-regulated kinase) family of proteins. Studies indicate that this molecule is a powerful chemical probe for DYRK1A, a kinase implicated in central nervous system development and function. Researchers utilize this compound to investigate DYRK1A's role in the pathogenesis of Down syndrome and neurodegenerative diseases like Alzheimer's , as its inhibition can modulate the phosphorylation of key substrate proteins involved in tau pathology and neuroinflammation. Furthermore, due to the involvement of DYRK family kinases in cell cycle control and differentiation, this inhibitor is a valuable tool for probing signaling pathways in cancer research and for exploring mechanisms of beta-cell proliferation in diabetes models. Its mechanism of action involves competitive binding at the ATP-binding site of the target kinase, effectively blocking its catalytic activity and allowing researchers to dissect complex kinase-dependent cellular processes with high specificity.

Properties

IUPAC Name

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c9-5-6-10-7(12-11-6)8(13)1-3-14-4-2-8;;/h13H,1-5,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDDMWAVIVLNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NNC(=N2)CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:

Compound Name Key Substituents Molecular Features Reported Activities References
4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride 5-(Aminomethyl)-1H-1,2,4-triazole, 4-oxan-4-ol, dihydrochloride salt Hydroxyl group on oxane; protonated amine (HCl salt) Not explicitly reported; inferred stability and solubility from salt form
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) Benzoxazole-phenyl, methylphenyl, thione group Planar aromatic systems; sulfur-containing moiety Antimicrobial (via thione group)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) Chlorophenyl, methylphenyl, thione group Halogen substituent (Cl); enhanced lipophilicity Improved antifungal activity compared to 6c
4-Methyl-4H-1,2,4-triazol-3-yl methylamine hydrochloride Methyl-substituted triazole, aminomethyl group, hydrochloride salt Simplified structure; no hydroxyl or fused rings Intermediate in drug synthesis (e.g., CNS-targeting agents)
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile Pyridine-triazole hybrid, nitrile group Planar heteroaromatic system; nitrile enhances enzyme binding Xanthine oxidase inhibitor (anti-gout activity)
(5-{3-[(Dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride Furan-linked triazole, dimethylaminomethyl, dihydrochloride salt Furan ring enhances bioavailability; dual hydrochloride salt Antimicrobial (broad-spectrum)

Key Observations:

Structural Complexity: The target compound uniquely combines a hydroxylated oxane ring with an aminomethyl-triazole core. This contrasts with simpler analogs like 4-methyl-4H-1,2,4-triazol-3-yl methylamine hydrochloride, which lacks fused rings or hydroxyl groups .

Salt Forms: The dihydrochloride salt form is shared with (5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride, suggesting improved aqueous solubility and stability compared to neutral triazole derivatives .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, with key steps including cyclization, substitution, and salt formation. For example:

  • Cyclization: Refluxing intermediates in solvents like DMSO or ethanol with catalysts (e.g., glacial acetic acid) under reduced pressure is common. Yields (~65%) depend on reaction duration and solvent purity .
  • Salt Formation: Conversion to the dihydrochloride form often requires HCl treatment, followed by recrystallization from ethanol-water mixtures to enhance purity .
  • Optimization: Temperature control (20–25°C for exothermic steps) and solvent choice (e.g., DMF for polar intermediates) significantly impact yield and purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: A combination of analytical techniques is employed:

  • Spectroscopy: 1^1H-NMR and 13^{13}C-NMR verify functional groups and regiochemistry (e.g., triazole ring substitution) .
  • Chromatography: HPLC monitors reaction progress, while TLC (hexane:ethyl acetate, 4:1) assesses intermediate purity .
  • Melting Point Analysis: Sharp melting ranges (e.g., 141–143°C) indicate crystallinity and purity .

Q. What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

  • Solvents: Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Catalysts: Triethylamine neutralizes HCl byproducts in acylation steps, improving reaction efficiency .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from structural analogs or salt-form variations. Strategies include:

  • Comparative Studies: Test the dihydrochloride form against freebase analogs to isolate salt-specific effects on solubility and bioactivity .
  • Substituent Analysis: Vary substituents on the triazole ring (e.g., aryl vs. alkyl groups) to correlate structure-activity relationships .
  • Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer assays) and control for batch-to-batch purity differences .

Q. What strategies optimize reaction yield when scaling up synthesis?

Methodological Answer:

  • Stepwise Optimization: Screen solvents (e.g., chloroform vs. ethanol) and catalysts (e.g., NaBH4_4 for reduction steps) at small scale to identify robust conditions .
  • Purification Protocols: Implement column chromatography for intermediates prone to side products (e.g., hydrazide derivatives) .
  • Process Monitoring: Use in-situ IR or Raman spectroscopy to detect undesired byproducts (e.g., oxidized triazole forms) during reflux .

Q. How can computational methods guide mechanistic studies of its biological activity?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases or DNA topoisomerases) to identify binding motifs. For example, the aminomethyl group may form hydrogen bonds with active-site residues .
  • QSAR Modeling: Correlate electronic properties (e.g., Hammett constants of substituents) with antimicrobial IC50_{50} values to predict activity .
  • MD Simulations: Assess stability of the dihydrochloride form in physiological pH environments to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.